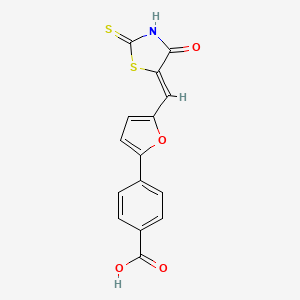![molecular formula C28H25FN2O2S B11671814 (2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11671814.png)
(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5Z)-3-Cyclopentyl-5-({4-[(4-Fluorphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolidinonring, eine Cyclopentylgruppe und eine Fluorphenylgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2E,5Z)-3-Cyclopentyl-5-({4-[(4-Fluorphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-on beinhaltet in der Regel mehrere Schritte, darunter die Bildung des Thiazolidinonrings und die Einführung der verschiedenen Substituenten. Übliche Synthesemethoden umfassen:
Ullmann-artige Reaktionen: Diese Reaktionen beinhalten die Kupplung von Arylhalogeniden unter Verwendung von Kupferkatalysatoren.
Buchwald–Hartwig-Kreuzkupplungen: Diese Reaktionen verwenden Palladium-Katalyse-Systeme zur Kupplung von Arylhalogeniden.
Chan–Lam-Kreuzkupplungen: Diese Reaktionen beinhalten die Kupplung von Phenolen mit Arylboronsäuren, die durch Kupfer katalysiert werden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts umfassen. Dies kann die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2E,5Z)-3-Cyclopentyl-5-({4-[(4-Fluorphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen können je nach gewünschtem Produkt und der durchgeführten Reaktion variieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu einem Keton oder einem Aldehyd führen, während die Reduktion zu einem Alkohol führen kann.
Wissenschaftliche Forschungsanwendungen
(2E,5Z)-3-Cyclopentyl-5-({4-[(4-Fluorphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-on hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2E,5Z)-3-Cyclopentyl-5-({4-[(4-Fluorphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Diese Interaktion kann zu verschiedenen biochemischen Wirkungen führen, darunter die Hemmung der Enzymaktivität oder die Modulation von Rezeptor-Signalwegen .
Wirkmechanismus
The mechanism of action of (2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to various biochemical effects, including the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-[(5E)-5-(3,4-Dimethoxybenzyliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthylacetat
- Ethylacetoacetat
Einzigartigkeit
(2E,5Z)-3-Cyclopentyl-5-({4-[(4-Fluorphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-on ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seines Potenzials für vielfältige chemische Reaktionen und biologische Aktivitäten einzigartig. Seine Struktur ermöglicht eine Vielzahl von Modifikationen, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C28H25FN2O2S |
|---|---|
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
(5Z)-3-cyclopentyl-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H25FN2O2S/c29-22-14-10-21(11-15-22)19-33-25-16-12-20(13-17-25)18-26-27(32)31(24-8-4-5-9-24)28(34-26)30-23-6-2-1-3-7-23/h1-3,6-7,10-18,24H,4-5,8-9,19H2/b26-18-,30-28? |
InChI-Schlüssel |
AGMBEZIXDHKPBU-CIYPEPIYSA-N |
Isomerische SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/SC2=NC5=CC=CC=C5 |
Kanonische SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)SC2=NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-benzimidazol-2-ylthio)-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B11671743.png)
![N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11671746.png)

![N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11671754.png)
![(5E)-2-(2-chloroanilino)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11671760.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11671761.png)

![3-(4-Fluoro-phenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671782.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11671789.png)
![(5E)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11671795.png)

![(5E)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671800.png)
![N-benzyl-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B11671815.png)
